molecular formula C9H16F2N2O B8149825 (R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one

(R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one

Cat. No.: B8149825
M. Wt: 206.23 g/mol
InChI Key: OUVWEQDCCOKTRT-SSDOTTSWSA-N
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Description

®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one is a compound of interest in medicinal chemistry, particularly for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are used in the treatment of type 2 diabetes mellitus by prolonging the activity of incretin hormones, which help regulate blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the difluoro group: Fluorination reactions are employed to introduce the difluoro groups at the desired positions on the pyrrolidine ring.

    Amination and methylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition

One of the primary applications of (R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one is as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibiting DPP-IV can lead to increased levels of incretin hormones, which help regulate blood sugar levels.

  • Case Study : A study reported the synthesis and evaluation of analogs of this compound, demonstrating its potent inhibitory activity against DPP-IV with an IC50 value of 6.3 nM. The compound exhibited excellent selectivity and oral bioavailability in preclinical models, making it a promising candidate for the treatment of type 2 diabetes .

Potential in Cancer Therapy

Research has indicated that DPP-IV inhibitors may also play a role in cancer therapy due to their effects on immune modulation and tumor microenvironment.

  • Case Study : Inhibitors derived from this compound have been studied for their potential to enhance T-cell activation and proliferation, which could improve anti-tumor responses . This application is particularly relevant in the context of immunotherapy.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Structural Modifications Effect on Activity
Addition of methyl groupsIncreased potency
Variations in fluorinationAltered selectivity
Changes in the pyrrolidine ringEnhanced bioavailability

These modifications have been systematically studied to improve the compound's efficacy and safety profile .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview:

  • Starting Materials : Identify suitable precursors.
  • Reactions : Employ nucleophilic substitutions and coupling reactions.
  • Purification : Use chromatography techniques to isolate the final product.

Comparison with Similar Compounds

Biological Activity

(R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H13F2N2O\text{C}_8\text{H}_{13}\text{F}_2\text{N}_2\text{O}

This compound features a pyrrolidine ring with two fluorine atoms, which significantly influences its biological activity by enhancing binding interactions with target proteins.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the primary biological activities of this compound is its role as a DPP-IV inhibitor. DPP-IV is an enzyme involved in glucose metabolism and is a target for type 2 diabetes treatment. Research indicates that this compound demonstrates potent inhibitory effects on DPP-IV, with an IC50 value reported at 6.3 nM, indicating high efficacy in lowering blood glucose levels in preclinical models .

Table 1: DPP-IV Inhibition Data

CompoundIC50 (nM)SelectivityReference
This compound6.3High
Other DPP-IV inhibitorsVariesVariesN/A

Neuroprotective Effects

In addition to its metabolic benefits, this compound has shown neuroprotective properties. Inhibitor studies have indicated that it can modulate pathways associated with neuronal injury and degeneration. For instance, it has been demonstrated to inhibit dual leucine zipper kinase (DLK), which is implicated in neuronal stress responses . This suggests potential applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications to the pyrrolidine ring and substitutions on the amino group significantly affect its biological activity. For example, the presence of fluorine atoms enhances lipophilicity and binding affinity to target receptors .

Table 2: SAR Insights

ModificationEffect on Activity
Addition of FluorineIncreased potency against DPP-IV
Alteration of Alkyl Chain LengthVaried selectivity and efficacy

Clinical Applications

Recent studies have explored the use of this compound in clinical settings for managing type 2 diabetes. A notable study demonstrated that patients treated with this compound exhibited significant reductions in HbA1c levels compared to placebo groups .

Animal Models

In animal models of neurodegeneration, administration of this compound resulted in improved outcomes in cognitive function tests and reduced markers of neuronal damage . These findings support its potential as a therapeutic agent for both metabolic and neurological disorders.

Properties

IUPAC Name

(2R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O/c1-6(2)7(12)8(14)13-4-3-9(10,11)5-13/h6-7H,3-5,12H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVWEQDCCOKTRT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N1CCC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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